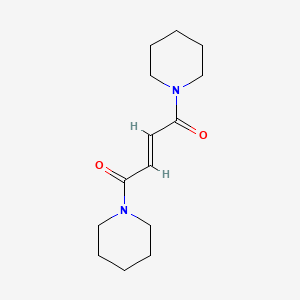
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione is an organic compound characterized by the presence of two piperidine rings attached to a but-2-ene-1,4-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione typically involves the reaction of piperidine with but-2-ene-1,4-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The piperidine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione include other piperidine-containing molecules and but-2-ene-1,4-dione derivatives. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
5602-33-5 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
(E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione |
InChI |
InChI=1S/C14H22N2O2/c17-13(15-9-3-1-4-10-15)7-8-14(18)16-11-5-2-6-12-16/h7-8H,1-6,9-12H2/b8-7+ |
Clé InChI |
NFFOSKAJEMKSAG-BQYQJAHWSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)/C=C/C(=O)N2CCCCC2 |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


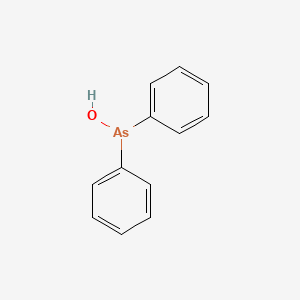

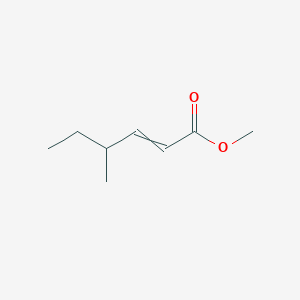

![N-[(Furan-2-YL)methyl]-3-methyl-2H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B14738151.png)
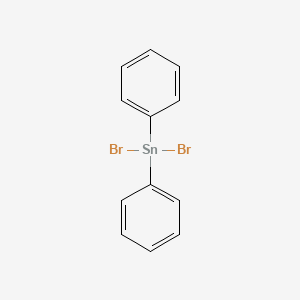
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)

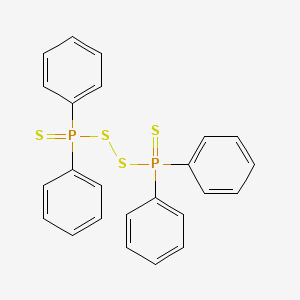
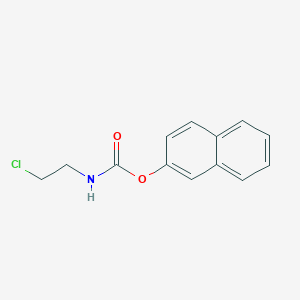
![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
